4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol
Description
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol is a complex organic compound that features a furan ring, a thiazole ring, and a benzene ring with hydroxyl groups
Properties
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-9-3-4-11(13(18)6-9)12-8-20-14(16-12)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZRHXMBKQFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of furan-2-ylmethylamine with 1,3-thiazole-4-carboxylic acid under specific conditions to form the thiazole-furan intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde to yield the final product. The reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazole rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- **4-[(Furan-2-ylmethyl)amino]-phenol
- **2,4-Bis[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid
- **4-[(Furan-2-ylmethyl)amino]benzoic acid
Uniqueness
Compared to similar compounds, 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol stands out due to the presence of both furan and thiazole rings, which provide unique chemical and biological properties. The combination of these rings with the hydroxylated benzene ring enhances its potential for diverse applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
